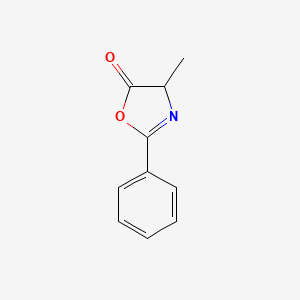
Methyl 3-carbamoyl-5-chlorobenzoate
Descripción general
Descripción
Methyl 3-carbamoyl-5-chlorobenzoate is an organic compound with the molecular formula C9H8ClNO3 It is a derivative of benzoic acid, featuring a carbamoyl group at the 3-position and a chlorine atom at the 5-position
Mecanismo De Acción
Target of Action
Similar compounds such as benzoic acid derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that esters, in general, can undergo hydrolysis under acidic or basic conditions, trans-esterification, aminolysis, and reduction . The compound might interact with its targets, leading to changes at the molecular level.
Biochemical Pathways
Esters are known to participate in various biochemical reactions, including hydrolysis and aminolysis . These reactions can have downstream effects on various metabolic pathways.
Pharmacokinetics
Similar compounds are known to be absorbed and distributed in the body, metabolized (often through hydrolysis), and eventually excreted .
Result of Action
Similar compounds have been shown to exhibit various biological activities, such as antioxidant properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-carbamoyl-5-chlorobenzoate typically involves the esterification of 3-carbamoyl-5-chlorobenzoic acid. One common method is the reaction of 3-carbamoyl-5-chlorobenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The choice of solvents, catalysts, and purification techniques would be tailored to ensure high purity and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-carbamoyl-5-chlorobenzoate can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom at the 5-position can be replaced by other nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to yield 3-carbamoyl-5-chlorobenzoic acid.
Oxidation and Reduction: The compound can participate in redox reactions, although specific conditions and reagents would be required.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Various oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Nucleophilic substitution: Depending on the nucleophile, products such as 3-carbamoyl-5-alkoxybenzoates.
Hydrolysis: 3-carbamoyl-5-chlorobenzoic acid.
Oxidation and Reduction: Products would vary based on the specific redox reaction.
Aplicaciones Científicas De Investigación
Methyl 3-carbamoyl-5-chlorobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Comparación Con Compuestos Similares
Similar Compounds
Methyl 3-carbamoylbenzoate: Lacks the chlorine atom, which may affect its reactivity and binding properties.
Methyl 5-chlorobenzoate: Lacks the carbamoyl group, influencing its chemical behavior and applications.
3-Carbamoyl-5-chlorobenzoic acid: The acid form, which differs in solubility and reactivity compared to the ester.
Uniqueness
Methyl 3-carbamoyl-5-chlorobenzoate is unique due to the presence of both the carbamoyl and chlorine groups, which confer distinct chemical properties
Propiedades
IUPAC Name |
methyl 3-carbamoyl-5-chlorobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClNO3/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,1H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWHGADDUZRJHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C(=O)N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
917388-36-4 | |
| Record name | methyl 3-carbamoyl-5-chlorobenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![(E)-3-(Dimethylamino)-2-[2-(4-methoxybenzyl)-2H-tetrazol-5-yl]acrylic acid ethyl ester](/img/structure/B3416771.png)


